4,4'-二氨基二苯甲酮

描述

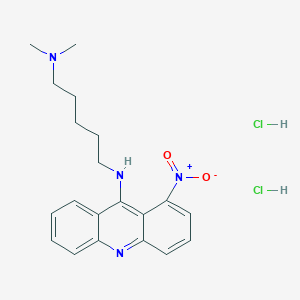

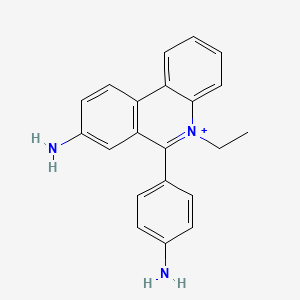

4,4’-Diaminobenzophenone, also known as Bis(4-aminophenyl)methanone, is a dark brown crystalline solid . Its linear formula is (H2NC6H4)2CO and it has a CAS number of 611-98-3 .

Synthesis Analysis

The synthesis of 4,4’-Diaminobenzophenone involves a multi-step reaction. The first step involves the use of CrO3 and glacial CH3COOH under heating for 18 hours. The second step involves the use of 66 percent SnCl2*2H2O in ethanol at 70°C for 0.75 hours .

Molecular Structure Analysis

The molecular structure of 4,4’-Diaminobenzophenone can be represented by the linear formula (H2NC6H4)2CO . It has a molecular weight of 212.25 .

Physical And Chemical Properties Analysis

4,4’-Diaminobenzophenone is a solid substance with a melting point of 243-247°C . It has a molar mass of 212.25 g/mol . The compound’s SMILES string is Nc1ccc(cc1)C(=O)c2ccc(N)cc2 .

科学研究应用

Nanotechnology: Magnetic Nanoadsorbents

DABP-functionalized magnetic nanoparticles (MNPs) have been synthesized to enhance the adsorption and desorption capacity of volatile organic compounds (VOCs), such as benzene and toluene . These MNPs exhibit excellent adsorption capacities, with maximum values of 530.99 mg/g for benzene and 666.00 mg/g for toluene under optimal conditions . The MNPs retain a high percentage of their initial adsorption capacity even after multiple cycles, making them an effective, reusable, and cost-efficient solution for VOC pollution control .

Polymer Science: High Molecular Weight Polyphenylene Derivatives

While not directly related to DABP, its structural analogs like 4,4’-Dibromobenzophenone have been used in the synthesis of high molecular weight polyphenylene derivatives. These derivatives are synthesized via palladium-catalyzed polycondensation reactions, indicating that DABP could potentially be used in similar polymerization processes to create advanced polymeric materials .

Organic Synthesis: Intermediate for Chemical Compounds

DABP serves as an intermediate in the synthesis of various chemical compounds. Its two amine groups make it a versatile precursor for the formation of dyes, pharmaceuticals, and other organic materials. The compound’s ability to undergo reactions like acylation, alkylation, and sulfonation expands its utility in organic synthesis .

安全和危害

属性

IUPAC Name |

bis(4-aminophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSMCQSGRWNEGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

304019-02-1 | |

| Record name | Methanone, bis(4-aminophenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304019-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20209997 | |

| Record name | 4,4'-Diaminobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4,4'-Diaminobenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19964 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

4,4'-Diaminobenzophenone | |

CAS RN |

611-98-3 | |

| Record name | 4,4′-Diaminobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Diaminobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 611-98-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Diaminobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-DIAMINOBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4N7TYW77X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

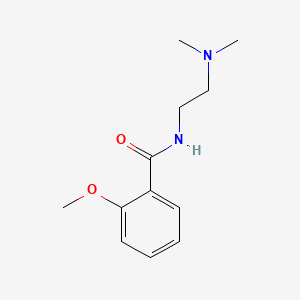

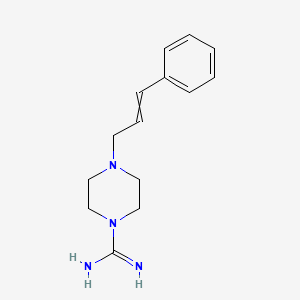

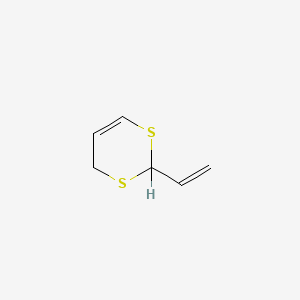

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4,4'-diaminobenzophenone?

A1: 4,4'-Diaminobenzophenone has the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol. [] You can find more information about its crystallographic structure in this study: .

Q2: What spectroscopic data is available for characterizing 4,4'-diaminobenzophenone?

A2: Researchers utilize various spectroscopic techniques to characterize 4,4'-Diaminobenzophenone. Infrared (IR) spectroscopy reveals characteristic peaks for the carbonyl group and amine groups. Ultraviolet-visible (UV-Vis) spectroscopy helps analyze its electronic transitions and light absorption properties. Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, provides insights into the compound's structure and bonding. Mass spectrometry (MS) helps determine the molecular weight and fragmentation pattern. These techniques are routinely employed to confirm the identity and purity of the synthesized compound. [, , , , , , ]

Q3: How does the incorporation of 4,4'-diaminobenzophenone into polyimides affect their properties?

A3: Incorporating 4,4'-diaminobenzophenone as a diamine monomer during polyimide synthesis influences the resulting polymer's properties. Studies show that it can impact the polyimide's solubility, thermal stability, mechanical strength, and glass transition temperature. The specific effects depend on the other monomers used and the polymerization conditions. [, , , ]

Q4: Can 4,4'-diaminobenzophenone be used in the synthesis of thermally stable polymers?

A4: Yes, 4,4'-diaminobenzophenone is a valuable monomer for synthesizing thermally stable polymers, particularly polyimides. These polymers exhibit high glass transition temperatures and decompose at elevated temperatures, making them suitable for applications requiring heat resistance. [, ]

Q5: What are some applications of 4,4'-diaminobenzophenone in material science?

A5: 4,4'-Diaminobenzophenone is a versatile building block in material science. It serves as a precursor for synthesizing polyimides, high-performance polymers used in various applications, including aerospace, electronics, and membranes. Furthermore, its derivatives contribute to developing novel materials like covalent organic frameworks (COFs) for sensing and separation technologies. [, , , ]

Q6: Can 4,4'-diaminobenzophenone be used to create photosensitive materials?

A6: Yes, 4,4'-diaminobenzophenone plays a crucial role in synthesizing photosensitive polyimides. When incorporated into the polymer backbone, it introduces photoreactive groups that undergo crosslinking upon exposure to UV light. This property allows for creating patterned films and structures using photolithography techniques. []

Q7: Are there applications of 4,4'-diaminobenzophenone in energy storage materials?

A7: While not directly used in energy storage materials, derivatives of 4,4'-diaminobenzophenone contribute to developing flame-retardant components for these materials. For example, it can be modified with phosphorus-containing compounds to enhance the fire safety of nanoencapsulated phase-change materials used for thermal energy storage. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,9S)-10-(3-Fluoropropyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1212766.png)

![2-(4-Hydroxy-1,3-thiazol-3-ium-3-yl)ethyl [2-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl phosphate](/img/structure/B1212769.png)

![Sodium 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate (1/1)](/img/structure/B1212771.png)

![[(1S,2R,6S,7S,8S)-4-[3-(Dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] 1H-indole-3-carboxylate;hydrochloride](/img/structure/B1212781.png)